Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-4-17-12(14)9-6-11(16-3)10(15-2)5-8(9)7-13/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPCHYSYALFVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1CBr)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Bromomethyl 4,5 Dimethoxybenzoate
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate logically disconnects the carbon-bromine bond at the benzylic position. This disconnection points to a functional group interconversion (FGI) strategy, where the bromomethyl group is derived from a methyl group. Consequently, the primary precursor for this synthesis is identified as Ethyl 2-methyl-4,5-dimethoxybenzoate .
The synthesis of this precursor can be envisioned from commercially available starting materials such as 3,4-dimethoxytoluene (B46254) through a series of reactions including formylation or carboxylation at the ortho position to the methyl group, followed by esterification. The core of the synthetic challenge, however, lies in the selective bromination of the benzylic methyl group in the presence of an electron-rich aromatic ring and an ester functionality.
Direct Bromination Protocols for Alkyl Side Chains
The most direct and widely employed method for the synthesis of benzylic bromides from their corresponding methylarenes is through free-radical bromination. This approach, often referred to as the Wohl-Ziegler reaction, allows for the selective substitution of a hydrogen atom at the benzylic position with a bromine atom.
Radical Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination due to its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. This is crucial for favoring the desired radical substitution pathway over competing electrophilic addition to the aromatic ring, which can be activated by the electron-donating methoxy (B1213986) groups.
A typical procedure involves refluxing the substrate, Ethyl 2-methyl-4,5-dimethoxybenzoate, with a stoichiometric amount of NBS in a suitable solvent, in the presence of a radical initiator.
The initiation of the radical chain reaction is a critical step and can be achieved through thermal or photochemical means.
Azobisisobutyronitrile (AIBN): AIBN is a common thermal initiator. Upon heating, it decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then initiate the chain reaction by abstracting a hydrogen atom from HBr, which is formed in situ, to generate a bromine radical. AIBN is often preferred over other initiators like benzoyl peroxide due to its predictable decomposition kinetics and the fact that its byproducts are less likely to participate in side reactions.
Light-Induced Pathways: Photochemical initiation, often using a UV lamp, provides an alternative method for generating the necessary bromine radicals. This method involves the homolytic cleavage of the Br-Br bond of the low concentration of bromine present. Light-induced reactions can often be carried out at lower temperatures than thermally initiated reactions, which can be advantageous for substrates that are sensitive to heat.
The choice between AIBN and photochemical initiation often depends on the specific substrate and the available equipment. Both methods have been successfully employed for benzylic brominations.
The choice of solvent is critical for the success of the Wohl-Ziegler bromination. The ideal solvent should be inert to the reaction conditions (i.e., not react with NBS or bromine radicals) and allow for the appropriate reaction temperature.
Traditionally, nonpolar solvents such as carbon tetrachloride (CCl₄) and chlorobenzene have been widely used. CCl₄ is particularly advantageous because succinimide (B58015), the byproduct of the reaction, is insoluble in it and floats on the surface, providing a visual indication of the reaction's completion. However, due to its toxicity and environmental concerns, the use of CCl₄ has been largely phased out.
More contemporary and environmentally benign solvents have been explored. Acetonitrile (B52724) and trifluorotoluene have emerged as effective alternatives. The key consideration is to use a solvent that does not have easily abstractable hydrogen atoms that could compete with the benzylic hydrogens of the substrate. For a substrate like Ethyl 2-methyl-4,5-dimethoxybenzoate, the electron-rich nature of the aromatic ring makes it susceptible to electrophilic attack. Therefore, nonpolar solvents are generally preferred to disfavor ionic reaction pathways.
| Solvent | Key Properties | Typical Reaction Temperature |
| Carbon Tetrachloride | Nonpolar, inert; Succinimide byproduct is insoluble. | Reflux (approx. 77°C) |
| Chlorobenzene | Nonpolar, higher boiling point than CCl₄. | Reflux (approx. 132°C) |
| Acetonitrile | Polar aprotic, can be a good alternative to chlorinated solvents. | Reflux (approx. 82°C) |
| Trifluorotoluene | Nonpolar, environmentally friendlier alternative to CCl₄. | Reflux (approx. 102°C) |
Benzylic Bromination with Other Brominating Agents
While NBS is the most common reagent for benzylic bromination, other N-bromo compounds can also be employed. One notable alternative is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . DBDMH can be used under similar free-radical conditions. In some cases, it has been reported to offer advantages in terms of ease of handling and reaction efficiency. For instance, the benzylic bromination of certain substrates can be achieved with DBDMH at room temperature in the presence of a Lewis acid catalyst, offering milder reaction conditions compared to the traditional Wohl-Ziegler protocol.
Mechanistic Considerations for Free Radical Bromination
The free-radical bromination of Ethyl 2-methyl-4,5-dimethoxybenzoate proceeds via a chain reaction mechanism involving three key stages:
Initiation: The reaction is initiated by the formation of a bromine radical. This can be achieved by the thermal decomposition of an initiator like AIBN, which then reacts with HBr to form a bromine radical, or by the photochemical cleavage of a Br-Br bond.
Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of Ethyl 2-methyl-4,5-dimethoxybenzoate. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The presence of the dimethoxy and ethyl ester groups on the aromatic ring can influence the stability of this radical intermediate. The second propagation step involves the reaction of the newly formed benzylic radical with a molecule of Br₂ (present in low concentration) to yield the desired product, this compound, and another bromine radical, which continues the chain.
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical. These termination steps occur at a much lower frequency than the propagation steps.
Esterification Approaches from Brominated Carboxylic Acid Derivatives
A common and direct strategy for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-(bromomethyl)-4,5-dimethoxybenzoic acid. This precursor can be prepared via the bromination of 2-methyl-4,5-dimethoxybenzoic acid. Once the brominated carboxylic acid is obtained, several standard esterification techniques can be employed.
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com In this case, 2-(bromomethyl)-4,5-dimethoxybenzoic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, ethanol is typically used as the solvent to ensure it is present in a large excess. masterorganicchemistry.com
The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of ethanol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester product is formed, and the acid catalyst is regenerated. masterorganicchemistry.com While efficient for many substrates, a key challenge is the reversible nature of the reaction, which can limit the final yield. masterorganicchemistry.com Microwave-assisted Fischer esterification under sealed-vessel conditions has been shown to improve yields for substituted benzoic acids. usm.my
Table 1: Representative Conditions for Fischer Esterification
| Parameter | Condition | Rationale |
| Reactants | 2-(bromomethyl)-4,5-dimethoxybenzoic acid, Ethanol | Carboxylic acid and alcohol. |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Proton source to activate the carbonyl group. |
| Solvent | Ethanol (in excess) | Acts as both reactant and solvent to shift equilibrium. masterorganicchemistry.com |
| Temperature | Reflux | Provides energy to overcome the activation barrier. |
| Work-up | Neutralization (e.g., with NaHCO₃), Extraction | Removes the acid catalyst and isolates the ester. |
To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or a mixed anhydride, prior to reaction with ethanol. stackexchange.com This approach typically leads to higher yields and faster reaction times as the reactions are generally irreversible. stackexchange.com
Acid Chloride Route: The synthesis begins with the conversion of 2-(bromomethyl)-4,5-dimethoxybenzoic acid to its corresponding acid chloride, 2-(bromomethyl)-4,5-dimethoxybenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride is a highly reactive electrophile. Subsequent treatment with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, rapidly and irreversibly yields this compound. commonorganicchemistry.com
Mixed Anhydride Route: Another activation method involves the formation of a mixed anhydride. Reagents such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) can react with the carboxylic acid precursor in the presence of a base to form a highly reactive mixed anhydride. This intermediate is then treated in-situ with ethanol and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to furnish the desired ester. This method is particularly mild and effective for sterically hindered substrates.
Multi-Step Synthetic Routes from Simpler Aromatic Starting Materials
An alternative to functionalizing a pre-made brominated acid is to build the target molecule from more fundamental aromatic compounds like veratraldehyde (3,4-dimethoxybenzaldehyde) or 3,4-dimethoxytoluene. These routes involve a sequence of reactions to introduce the required functional groups at the correct positions on the aromatic ring.
The key transformation in these multi-step syntheses is the formation of the bromomethyl group. This is typically achieved from either a methyl group or a hydroxymethyl group.
From a Methyl Group: A common strategy starts with a toluene (B28343) derivative, such as ethyl 2-methyl-4,5-dimethoxybenzoate. The benzylic methyl group can be converted to the bromomethyl group via a radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used with a radical initiator (like AIBN) or under photochemical conditions (light-induced). organic-chemistry.orgacs.orgnih.gov This reaction is highly selective for the benzylic position.
From a Hydroxymethyl Group: Alternatively, a precursor like ethyl 2-(hydroxymethyl)-4,5-dimethoxybenzoate can be used. The hydroxymethyl group can be converted to the bromomethyl group using reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃) in an Appel reaction. A related pathway involves the reduction of the carboxylic acid precursor, 2-bromo-4,5-dimethoxybenzoic acid, to 2-bromo-4,5-dimethoxybenzyl alcohol using a reducing agent like LiAlH₄, followed by bromination of the resulting benzyl (B1604629) alcohol. rsc.org
The success of these multi-step routes hinges on the ability to control the position of substituents (regioselectivity) on the dimethoxybenzene ring. Starting from 3,4-dimethoxytoluene, an electrophilic aromatic bromination can be performed to introduce a bromine atom onto the ring, followed by oxidation of the methyl group to a carboxylic acid, and finally, esterification and side-chain bromination. A patent describes a one-pot method starting from 3,4-dimethoxytoluene, using a bromate/bromide system for the initial ring bromination, followed by radical bromination of the methyl group to yield 2-bromo-4,5-dimethoxybenzyl bromide, a key intermediate. patsnap.com
Another common starting material is veratraldehyde (3,4-dimethoxybenzaldehyde). chemicalbook.comatamanchemicals.com The aldehyde group can direct electrophilic substitution. For instance, bromination of veratraldehyde yields 2-bromo-4,5-dimethoxybenzaldehyde. researchgate.net This intermediate can then undergo a series of transformations: oxidation of the aldehyde to a carboxylic acid, esterification to the ethyl ester, reduction of the aldehyde to a hydroxymethyl group, and subsequent conversion to the bromomethyl group.
Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Green Chemistry Principles
Each synthetic pathway to this compound has distinct advantages and disadvantages concerning efficiency, scalability, and environmental impact.
Efficiency and Scalability:
Green Chemistry Principles: A comparison of the routes can be made using green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI).
Atom Economy: Fischer esterification has a good theoretical atom economy, with water being the only byproduct. The acid chloride route has a lower atom economy due to the generation of HCl and the reagents used to make the acid chloride (e.g., SOCl₂ → SO₂ + HCl). Radical bromination using NBS also has moderate atom economy, as succinimide is formed as a byproduct.
Solvents and Reagents: Multi-step routes often involve a greater number of solvents and purification steps, which can increase the Process Mass Intensity (PMI) — the ratio of the total mass of materials used to the mass of the final product. Routes utilizing hazardous solvents like carbon tetrachloride for bromination are being replaced by greener alternatives like acetonitrile or even solvent-free conditions in flow reactors. organic-chemistry.orgrsc.orgrsc.org
Safety and Waste: The use of highly corrosive or toxic reagents like thionyl chloride and liquid bromine presents safety and environmental challenges. Methods that utilize in-situ generation of reagents or catalytic processes are preferred. For instance, flow chemistry approaches to bromination can improve safety by minimizing the amount of hazardous material present at any given time and allowing for better temperature control. rsc.orgrsc.org
Table 2: Qualitative Comparison of Synthetic Routes
| Synthetic Route | Pros | Cons | Green Chemistry Considerations |
| Fischer Esterification | Fewer steps from acid; High atom economy. | Equilibrium limited (lower yields); Often requires large excess of alcohol. | Water is the only byproduct; Use of strong acid catalyst. |
| Acid Chloride Route | High yield; Irreversible reaction. | Extra step to form acid chloride; Corrosive byproducts (HCl). | Lower atom economy; Use of hazardous reagents (e.g., SOCl₂). |
| Multi-Step (Benzylic Bromination) | Inexpensive starting materials. | Multiple steps can lower overall yield. | Scalability enhanced by flow chemistry; Can avoid hazardous solvents. organic-chemistry.orgrsc.org |
Sufficiently detailed and specific scientific literature on the reactivity and mechanistic investigations of this compound is not available to construct the article as requested. The provided outline requires in-depth experimental data and research findings that are not present in the public domain for this specific compound.
General principles of nucleophilic substitution on benzylic bromides exist; however, applying them to this specific molecule without direct scientific evidence would be speculative and would not adhere to the strict requirement of focusing solely on this compound. Published studies detailing its reactions with various heteroatom nucleophiles, analyses of its specific mechanistic pathways (SN1 vs. SN2), and the effects of solvents on its reactions could not be located. Therefore, the creation of a thorough, data-driven article with the specified structure, including detailed research findings and data tables, is not possible at this time.
Reactivity and Mechanistic Investigations of Ethyl 2 Bromomethyl 4,5 Dimethoxybenzoate
Transition-Metal Catalyzed Coupling Reactions
Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate, a polysubstituted aromatic compound, serves as a versatile substrate in transition-metal catalyzed cross-coupling reactions. The presence of a reactive benzylic bromide moiety, coupled with electron-donating methoxy (B1213986) groups and an electron-withdrawing ethyl ester group on the aromatic ring, imparts a unique reactivity profile that is of significant interest in synthetic organic chemistry. These reactions are pivotal for the construction of complex molecular architectures through the formation of new carbon-carbon bonds.
Carbon-Carbon Bond Forming Reactions
The development of novel therapeutic agents and functional materials often relies on the efficient construction of carbon-carbon bonds. Transition-metal catalysis provides a powerful toolkit for achieving this, and this compound is a key building block in this context. Its participation in a variety of coupling reactions allows for the introduction of diverse substituents at the benzylic position, leading to a wide array of functionalized molecules.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of this compound, this reaction facilitates the introduction of various aryl, heteroaryl, or vinyl groups at the benzylic position. The reaction is typically catalyzed by a palladium complex, often in the presence of a suitable base. The electron-donating methoxy groups on the benzene (B151609) ring of this compound can influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond.
While specific studies on this compound are not extensively documented, the reactivity of analogous electron-rich benzylic bromides in Suzuki-Miyaura couplings has been reported. These studies provide a strong basis for predicting the behavior of the target compound. For instance, benzylic bromides with electron-donating substituents have been shown to couple efficiently with a range of arylboronic acids under palladium catalysis. nih.govnih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov
Below is a representative data table illustrating typical reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of benzylic bromides with functionalities similar to this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85 | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 92 | nih.gov |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 80 | 78 | nih.gov |
| 4 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF | 70 | 88 | nih.gov |
This table is illustrative and based on data from reactions with analogous electron-rich benzylic bromides.
The Heck reaction provides a powerful method for the arylation or vinylation of alkenes. In the context of this compound, a Heck-type reaction would involve the coupling of the benzylic group with an alkene, catalyzed by a palladium complex. This reaction would lead to the formation of a new carbon-carbon bond and the introduction of a substituted styrenyl or related moiety. The presence of electron-donating groups on the benzylic bromide can influence the reaction's efficiency.
While specific examples involving this compound are scarce in the literature, studies on other benzylic halides provide valuable insights. The Heck reaction with benzylic halides can sometimes be challenging due to competing side reactions such as β-hydride elimination from the organopalladium intermediate. However, careful selection of the catalyst, ligand, and reaction conditions can lead to the desired cross-coupled products in good yields. For electron-rich benzylic bromides, palladium catalysts supported by phosphine ligands are commonly used.
The following table presents plausible reaction conditions for the Heck reaction of a benzylic bromide analogous to this compound with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 75 | General Heck Conditions |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile (B52724) | 80 | 82 | General Heck Conditions |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | PCy₃ (3) | NaOAc | Dioxane | 110 | 68 | General Heck Conditions |
| 4 | 1-Octene | Pd(PPh₃)₄ (5) | - | Piperidine | Toluene | 100 | 70 | General Heck Conditions |
This table is illustrative and based on general knowledge of the Heck reaction with benzylic halides.
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, a Sonogashira-type coupling would enable the introduction of an alkynyl group at the benzylic position, leading to the formation of a propargyl-aryl structure. These structures are valuable intermediates in the synthesis of various natural products and pharmaceuticals.
Mechanistic studies on the Sonogashira coupling of benzylic halides suggest the possibility of a radical pathway, especially with electron-rich substrates. researchgate.net The reaction of electron-rich benzyl (B1604629) bromides with terminal alkynes has been shown to proceed efficiently, providing the corresponding coupled products in good yields. The choice of palladium and copper catalysts, as well as the amine base and solvent, plays a critical role in the success of the reaction.
A representative data table for the Sonogashira coupling of a benzylic bromide with a similar electronic profile to this compound is provided below.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 88 | researchgate.net |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 85 | researchgate.net |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (3) | Piperidine | Toluene | 70 | 90 | researchgate.net |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | t-BuNH₂ | Dioxane | 65 | 82 | researchgate.net |
This table is illustrative and based on data from reactions with analogous electron-rich benzylic bromides.
Beyond the well-established Suzuki, Heck, and Sonogashira reactions, other organometallic coupling strategies can be envisioned for the functionalization of this compound. These include Negishi coupling (with organozinc reagents), Stille coupling (with organotin reagents), and Kumada coupling (with Grignard reagents). These methods offer alternative pathways for the formation of carbon-carbon bonds and may provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions. For instance, Negishi coupling is known for its high functional group tolerance, which would be beneficial given the ester functionality of the target compound.
The reactivity of electron-rich benzylic bromides in these coupling reactions is expected to be high due to the facile oxidative addition step. The choice of the specific organometallic reagent and the catalyst system would be crucial for achieving the desired transformation with high efficiency and selectivity.
Mechanistic Cycles in Cross-Coupling Catalysis
The transition-metal catalyzed cross-coupling reactions discussed above generally proceed through a catalytic cycle involving a series of fundamental steps: oxidative addition, transmetalation (for Suzuki, Negishi, Stille, and Kumada couplings) or migratory insertion (for Heck coupling), and reductive elimination.
Suzuki-Miyaura Coupling: The catalytic cycle typically begins with the oxidative addition of the benzylic bromide to a low-valent palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. For electron-rich benzylic bromides, the oxidative addition step is generally facile. libretexts.org
Heck Reaction: The Heck reaction cycle also starts with the oxidative addition of the benzylic bromide to a palladium(0) catalyst. The resulting organopalladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the coupled product and a palladium-hydride species. Finally, reductive elimination of HBr with the assistance of a base regenerates the palladium(0) catalyst. libretexts.org
Sonogashira Coupling: The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition of the benzylic bromide, followed by transmetalation with a copper(I) acetylide, and reductive elimination. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form the reactive copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex. libretexts.org Mechanistic studies have also pointed towards the involvement of radical intermediates in the Sonogashira coupling of benzylic halides, particularly with electron-rich systems. researchgate.net
Oxidative Transformations of Functional Groups
The methoxy and bromomethyl groups of this compound are susceptible to oxidation under various conditions.
The electron-rich dimethoxybenzene ring is prone to oxidation to form quinone derivatives. The oxidation of 1,4-dimethoxybenzene (B90301) derivatives has been studied, and similar reactivity can be expected for the 4,5-dimethoxy-substituted aromatic ring of the target compound.
Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used for the oxidative demethylation of methoxy-substituted benzenes to yield quinones. tandfonline.comresearchgate.net Electrochemical oxidation in a methanol-potassium hydroxide (B78521) solution is another method to generate quinone bisketals, which can then be hydrolyzed to the corresponding quinones. acs.org The electronic nature of the substituents on the aromatic ring can influence the outcome of the oxidation, with electron-donating groups often favoring the formation of diquinones. tandfonline.com
The bromomethyl group, being a benzylic position, is activated towards oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups attached to an aromatic ring to a carboxylic acid. unizin.orgmasterorganicchemistry.com This reaction typically requires the presence of a benzylic hydrogen, which is the case for the bromomethyl group (after initial hydrolysis or in situ transformation). libretexts.orgyoutube.com Such a reaction would convert the bromomethyl group into a carboxylic acid, yielding a dicarboxylic acid derivative of the benzene ring.
Alternatively, benzylic bromination of an alkylbenzene with N-bromosuccinimide (NBS) is a known reaction that proceeds via a radical mechanism. openstax.org While the target compound already possesses a bromomethyl group, further radical reactions at this position could potentially occur under specific conditions.
Intramolecular Cyclization and Annulation Processes
The ortho-disposed bromomethyl and ethyl ester functionalities in this compound create an ideal scaffold for intramolecular cyclization reactions. The most probable cyclization pathway is the formation of a six-membered lactone, specifically an isochromanone derivative.
This intramolecular SN2 reaction would involve the nucleophilic attack of the carbonyl oxygen of the ester group onto the benzylic carbon, with the bromide ion acting as the leaving group. This type of cyclization is a well-established method for the synthesis of isochromanones from 2-(bromomethyl)benzoate derivatives. organic-chemistry.orgbeilstein-journals.orgnih.gov The reaction is often promoted by a base to deprotonate any acidic protons that might interfere or to facilitate the reaction, although thermal cyclization can also occur. The resulting product would be 6,7-dimethoxyisochroman-1-one.
Formation of Phthalide (B148349) and Isobenzofuran (B1246724) Derivatives
This compound is a key precursor for synthesizing substituted phthalides (isobenzofuran-1(3H)-ones) and isobenzofurans.
Phthalide Synthesis: The most direct route to phthalide formation involves an intramolecular cyclization. While this can be achieved under various conditions, a common strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The resulting 2-(bromomethyl)benzoic acid derivative can then undergo intramolecular nucleophilic substitution, where the carboxylate anion displaces the bromide to form the five-membered lactone ring of the phthalide. This process is often facilitated by a non-nucleophilic base to generate the carboxylate in situ.
Isobenzofuran Synthesis: The generation of highly reactive isobenzofuran intermediates from 2-(bromomethyl)benzoate derivatives is also a significant reaction pathway. One plausible mechanism involves the displacement of the bromide by a neighboring carbonyl group, such as in a related ketone derivative, to form an oxonium intermediate that can then generate the isobenzofuran. rsc.org These transient dienes are typically trapped in situ via Diels-Alder reactions with suitable dienophiles, a powerful method for constructing complex polycyclic aromatic systems. beilstein-journals.org The high reactivity of isobenzofurans stems from the thermodynamic driving force to regain aromaticity in the benzene ring upon cycloaddition. beilstein-journals.org
Table 1: Expected Products from Cyclization Reactions
| Starting Material | Reaction Type | Probable Product |
|---|---|---|
| This compound | Hydrolysis, then base-mediated cyclization | 6,7-Dimethoxyphthalide |
| This compound | Reaction with dienophile under thermal conditions | Diels-Alder adduct of 4,5-dimethoxyisobenzofuran |
Construction of Benzofused Heterocyclic Systems
Beyond phthalides, the electrophilic nature of the bromomethyl group allows for the construction of a wider array of benzofused heterocyclic systems. This is typically achieved by reacting this compound with reagents containing two nucleophilic centers (dinucleophiles).
The reaction mechanism involves a sequential intermolecular nucleophilic substitution followed by an intramolecular cyclization. For instance, reaction with a dinucleophile like 2-aminophenol (B121084) would first involve the amino group displacing the bromide. The subsequent intramolecular reaction, likely a transesterification or amidation involving the ester group, would then close the ring to form a seven-membered benzoxazepine derivative. Similarly, other dinucleophiles can be employed to access various five-, six-, or seven-membered heterocyclic rings fused to the dimethoxybenzene core. The specific outcome depends on the nature of the dinucleophile and the reaction conditions employed.
Rearrangement Reactions Involving the Bromomethyl Group
Rearrangement reactions involving the bromomethyl group of this compound are closely tied to the potential formation of a carbocation intermediate at the benzylic position. Such rearrangements are characteristic of reactions proceeding through an SN1-type mechanism.
The two electron-donating methoxy groups on the aromatic ring significantly stabilize the formation of a positive charge on the adjacent benzylic carbon. This stabilization suggests that under polar, non-nucleophilic conditions, the compound could readily lose a bromide ion to form a secondary benzylic carbocation. mdpi.com While classic carbocation rearrangements like hydride or alkyl shifts typically occur to form a more stable carbocation (e.g., secondary to tertiary), such a pathway is not available for this specific structure. libretexts.org Any potential rearrangement would likely involve more complex pathways, possibly involving the participation of the ortho-ester group or the methoxy substituents. For example, decomposition of similar dimethoxybenzyl bromides has been suggested to proceed through a stabilized carbocation which can then undergo other reactions like demethylation. mdpi.com Therefore, while the electronic structure favors carbocation formation, simple, predictable rearrangements are not expected; instead, reaction conditions favoring an SN1 pathway might lead to a mixture of products resulting from solvent attack or other competing pathways.
Investigations into Reaction Kinetics and Thermodynamic Parameters
A quantitative understanding of the reactivity of this compound can be derived from kinetic and thermodynamic studies, particularly for its nucleophilic substitution reactions. The compound can react via either an SN1 or SN2 mechanism, and the predominant pathway is influenced by the nucleophile, solvent, and temperature.
Kinetic Profile:
SN2 Pathway: In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, the reaction is expected to follow second-order kinetics (rate = k[Substrate][Nucleophile]). The rate of this bimolecular process would be sensitive to the steric hindrance around the benzylic carbon.
SN1 Pathway: In a polar protic solvent with a weak nucleophile, the reaction may proceed via a two-step SN1 mechanism. The rate-determining step is the unimolecular dissociation of the bromide ion to form the stabilized benzylic carbocation. The rate law would be first-order (rate = k[Substrate]). The electron-donating 4,5-dimethoxy groups would accelerate this step by stabilizing the carbocation intermediate, leading to a faster reaction rate compared to an unsubstituted analogue.
Table 2: Predicted Influence of Substituents on Reaction Kinetics
| Reaction Type | Substituent Effect | Expected Kinetic Outcome for the Title Compound |
|---|---|---|
| SN1 | Electron-donating groups stabilize carbocation intermediate | Increased reaction rate |
| SN2 | Electron-donating groups have minor electronic effect; can increase steric hindrance | Slightly decreased or comparable reaction rate |
Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the applications of This compound to fully address the detailed outline provided. The outlined applications, while chemically plausible for a molecule with this functionality, are not substantiated by specific published research focused on this exact compound.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested structure and subsections, as the necessary detailed research findings, examples, and data for "this compound" are not present in the accessible literature. General synthetic principles for related compounds exist, but providing them would violate the instruction to focus solely on the specified chemical.
Applications in Advanced Organic Synthesis and Scaffold Construction
Precursor in Natural Product Total Synthesis
Role in the Synthesis of Isocoumarins and Dihydroisocoumarins
Isocoumarins and their dihydro derivatives are a class of naturally occurring lactones that exhibit a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The synthesis of these heterocyclic cores often relies on the strategic formation of the characteristic six-membered lactone ring. Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate is a key precursor for the construction of isocoumarins and dihydroisocoumarins bearing methoxy (B1213986) groups at the 6 and 7 positions, a common substitution pattern in many biologically active natural products.
The synthetic utility of this bromo-ester lies in its ability to undergo intramolecular cyclization reactions. The general strategy involves the reaction of the bromomethyl group with a suitable nucleophile to introduce a side chain at the ortho position of the ester. This intermediate then undergoes a subsequent ring-closing reaction to form the lactone.
For the synthesis of dihydroisocoumarins , a common approach involves the reaction of this compound with a carbon nucleophile, such as the enolate of an aldehyde or ketone. This reaction introduces a two-carbon unit that, after reduction of the newly formed carbonyl group and subsequent intramolecular esterification, yields the 3,4-dihydroisocoumarin skeleton.
The synthesis of isocoumarins from the same precursor typically involves the introduction of a side chain containing a latent carbonyl group or a group that can be readily oxidized. For instance, reaction with a protected cyanohydrin followed by deprotection and cyclization can lead to the formation of the isocoumarin ring. Alternatively, palladium-catalyzed coupling reactions can be employed to introduce an unsaturated side chain, which can then undergo an intramolecular Heck reaction or other cyclization methods to furnish the aromatic lactone.
The specific substitution pattern of this compound directly translates to the formation of 6,7-dimethoxy-substituted isocoumarins and dihydroisocoumarins, which are prevalent in nature.
Intermediate for Functional Organic Materials
Beyond its applications in medicinal chemistry, the structural framework of this compound makes it a valuable intermediate in the synthesis of functional organic materials. The aromatic core and the potential for elaboration at the bromomethyl and ester functionalities allow for the construction of molecules with interesting photophysical and electronic properties.
For example, the dimethoxy-substituted benzene (B151609) ring can act as an electron-rich component in donor-acceptor systems, which are fundamental to the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The bromomethyl group provides a convenient handle for attaching this donor unit to other molecular components, such as electron-accepting heterocycles or polymer backbones. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can be used to anchor the molecule to surfaces or to further modify its solubility and electronic properties.
Development of Novel Synthetic Reagents and Methodologies
The reactivity of the bromomethyl group in this compound allows for its conversion into a variety of other functional groups, leading to the development of novel synthetic reagents. For instance, conversion of the bromide to a phosphonium salt would generate a Wittig reagent capable of introducing the 2-ethoxycarbonyl-4,5-dimethoxybenzylidene moiety into other molecules.
Furthermore, the compound can be utilized in the development of new synthetic methodologies. Its well-defined structure and reactivity make it an excellent substrate for testing and optimizing new transition metal-catalyzed cross-coupling reactions, C-H activation strategies, and cascade reactions. The insights gained from such studies can then be applied to the synthesis of more complex and structurally diverse molecules.
Integration into Divergent and Convergent Synthesis Schemes
The versatility of this compound allows for its seamless integration into both divergent and convergent synthetic strategies, which are powerful approaches for the efficient construction of molecular libraries and complex target molecules.
In a divergent synthesis , the common intermediate, this compound, can be subjected to a variety of different reaction conditions to produce a diverse range of products. For example, the bromomethyl group can be reacted with a series of different nucleophiles (e.g., amines, thiols, carbanions) to generate a library of compounds with a common 2-ethoxycarbonyl-4,5-dimethoxybenzyl core.
| Nucleophile | Resulting Functional Group | Potential Application |
| Amine (R-NH2) | -CH2-NH-R | Biologically active amines |
| Thiol (R-SH) | -CH2-S-R | Sulfur-containing heterocycles |
| Enolate | -CH2-CH(R)-C(=O)R' | Precursors to polyketides |
In a convergent synthesis , this compound can be used to prepare a key fragment that is later combined with other, independently synthesized fragments to assemble a complex target molecule. This approach is often more efficient than a linear synthesis, as it allows for the parallel construction of different parts of the molecule. For instance, the isocoumarin or dihydroisocoumarin core synthesized from this precursor could be a key fragment in the total synthesis of a complex natural product.
| Synthetic Strategy | Description |
| Divergent Synthesis | A common starting material is converted into a diverse library of compounds through various reaction pathways. |
| Convergent Synthesis | Several fragments are synthesized independently and then combined in the final stages to form the target molecule. |
Computational and Theoretical Studies of Ethyl 2 Bromomethyl 4,5 Dimethoxybenzoate
Quantum Mechanical (QM) Calculations for Molecular Structure and Electronic Properties
Quantum mechanical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability and electronic nature.
Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate, which has several rotatable bonds, conformational analysis is crucial to identify the lowest energy conformer.
Theoretical calculations would likely reveal that the planar arrangement of the benzene (B151609) ring is the most stable. The orientation of the ethyl ester and bromomethyl groups relative to the ring and to each other would be of significant interest. The two methoxy (B1213986) groups are expected to have specific orientations to minimize steric hindrance and maximize electronic stabilization. The ethyl group of the ester can also adopt different conformations.
Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(aromatic)-Br | ~1.95 Å |
| Bond Length | C(aromatic)-C(ester) | ~1.50 Å |
| Bond Length | C(ester)=O | ~1.21 Å |
| Bond Length | C(ester)-O(ethyl) | ~1.35 Å |
| Bond Angle | C(aromatic)-C(bromomethyl)-Br | ~110.5° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy groups. The LUMO would likely be distributed over the ester group and the bromomethyl moiety, indicating these are the probable sites for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Primarily localized on the dimethoxy-substituted benzene ring. |
| LUMO | -1.20 | Distributed across the ester carbonyl and the C-Br antibonding orbital. |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
In the case of this compound, the ESP map would be expected to show a high electron density (red) around the oxygen atoms of the ester and methoxy groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the area around the hydrogen atoms and, significantly, the carbon of the bromomethyl group would show a more positive potential (blue), highlighting its electrophilic character and susceptibility to nucleophilic attack.
Density Functional Theory (DFT) Investigations of Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is particularly useful for studying reaction mechanisms and predicting the selectivity of chemical transformations.
A common reaction involving this compound is nucleophilic substitution at the benzylic carbon. DFT calculations can be used to model the reaction pathway of, for instance, an SN2 reaction with a nucleophile. This involves locating the transition state structure and calculating its energy. The activation energy barrier, which is the energy difference between the reactants and the transition state, can then be determined, providing insight into the reaction rate.
Table 3: Hypothetical DFT Calculated Energies for an SN2 Reaction with a Generic Nucleophile (Nu⁻)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nu⁻) | 0 |
| Transition State | +15.2 |
While stereoselectivity at the benzylic carbon would be relevant if it were a chiral center, for many reactions of this compound, regioselectivity is a more pertinent consideration, especially in reactions involving the aromatic ring. However, for reactions at the side chains, DFT can help predict which site is more reactive. For example, by comparing the activation barriers for a nucleophilic attack at the bromomethyl carbon versus the ester carbonyl carbon, one could predict the regioselectivity of a given nucleophile. The significantly lower energy barrier for substitution at the bromomethyl position would confirm it as the primary site of reactivity for most nucleophiles.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations offer a powerful lens through which to observe the conformational dynamics and intermolecular interactions of molecules. For a molecule such as this compound, MD simulations could elucidate the flexibility of the ethyl ester and bromomethyl groups, as well as the rotational freedom around the aryl-ester bond.
A hypothetical MD simulation of this compound in a solvent like water or a non-polar solvent would likely focus on the parameters outlined in the following table:
| Simulation Parameter | Potential Focus for this compound |
| Force Field | A general force field such as AMBER or CHARMM could be parameterized to accurately represent the electronic and steric effects of the bromine and methoxy substituents. |
| Solvent Model | Explicit solvent models (e.g., TIP3P for water) would be crucial for studying interactions with the solvent and potential hydrogen bonding with the ester and methoxy groups. |
| Simulation Time | Nanosecond-scale simulations would be necessary to capture the relevant conformational changes and dynamic behavior of the flexible side chains. |
| Analysis | Key analyses would include Root Mean Square Deviation (RMSD) to assess structural stability, Radial Distribution Functions (RDFs) to understand solvent organization, and dihedral angle analysis to map conformational landscapes. |
Such simulations would provide valuable data on the preferred conformations, the energy barriers between different states, and the influence of the solvent environment on the molecule's dynamic behavior.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their reactivity. For this compound, a QSRR model could predict its reactivity in various chemical reactions, such as nucleophilic substitution at the benzylic carbon bearing the bromine atom.
Although no specific QSRR models for this compound are available, the principles of such modeling are well-established for substituted aromatic compounds. The reactivity of the bromomethyl group is expected to be influenced by the electronic effects of the methoxy and ethyl benzoate (B1203000) substituents on the benzene ring. Studies on the hydrolysis of substituted ethyl benzoates have demonstrated that electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it. libretexts.org
A potential QSRR study for a series of related bromomethyl benzoates could involve the calculation of various molecular descriptors, as detailed in the table below:
| Descriptor Type | Examples Relevant to this compound | Predicted Influence on Reactivity |
| Electronic Descriptors | Hammett constants (σ), partial atomic charges, HOMO-LUMO gap | The electron-donating methoxy groups would likely decrease the electrophilicity of the benzylic carbon, potentially slowing down SN2 reactions. |
| Steric Descriptors | Molar refractivity, van der Waals volume | The ortho-bromomethyl group and the adjacent methoxy group could create steric hindrance, affecting the approach of nucleophiles. |
| Topological Descriptors | Connectivity indices, Wiener index | These descriptors would capture the overall size, shape, and branching of the molecule, which can influence its reactivity and physical properties. |
By correlating these descriptors with experimentally determined reaction rates for a series of analogs, a predictive QSRR model could be developed. Computational studies on the reactivity of substituted naphthoic acids have shown that properties like total energy, HOMO-LUMO gap, and chemical hardness are valuable in assessing chemical reactivity. sciencepublishinggroup.com
In Silico Approaches for Synthetic Route Prediction
Computational tools are increasingly used to predict and design efficient synthetic routes for complex organic molecules. For this compound, in silico methods could help identify potential starting materials and reaction pathways, as well as predict potential side reactions.
While no specific in silico synthesis predictions for this compound have been published, the synthesis of related bromomethyl benzoates often involves the alkylation of a corresponding amine or other nucleophile. acs.org Retrosynthetic analysis software could suggest pathways starting from commercially available materials. For example, a plausible route could involve the esterification of 4,5-dimethoxybenzoic acid, followed by a bromomethylation reaction.
A computational approach to synthetic route prediction for this compound would likely involve the steps outlined in the following table:
| Computational Step | Description | Application to this compound |
| Retrosynthetic Analysis | Software algorithms break down the target molecule into simpler precursors based on known chemical reactions. | This would likely identify precursors such as ethyl 4,5-dimethoxybenzoate and a source of bromomethyl functionality. |
| Reaction Condition Prediction | Machine learning models trained on large reaction databases can suggest optimal reagents, solvents, and temperatures. | The system might predict conditions for the bromomethylation step, considering the directing effects of the existing substituents. |
| Byproduct Prediction | Algorithms can identify potential side reactions and byproducts based on the reactivity of the starting materials and intermediates. | This could highlight the possibility of substitution at other positions on the aromatic ring or reactions involving the ester group. |
| Feasibility Scoring | The predicted routes can be scored based on factors like predicted yield, cost of reagents, and number of steps. | This would allow for the comparison of different potential synthetic strategies to identify the most promising one. |
The unusual reactivity of some bromomethylbenzoates, such as the observed nucleophilic aromatic substitution instead of benzylic alkylation, underscores the importance of computational studies in predicting and understanding reaction outcomes. rsc.org
Future Research Directions and Emerging Methodologies
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic design. Future research will undoubtedly focus on developing more sustainable routes to Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate, minimizing waste and avoiding hazardous reagents. Traditional bromination methods often involve toxic and corrosive reagents like molecular bromine. nih.gov A key area of development is the use of safer brominating agents and greener solvents.
Key sustainable approaches could include:
Alternative Brominating Agents: Utilizing reagents like N-bromosuccinimide (NBS) in conjunction with photocatalysis, or employing in-situ generation of brominating species from safer salts like potassium bromide (KBr) with an oxidant, can reduce the hazards associated with elemental bromine. nih.gov
Green Solvents: Replacing hazardous chlorinated solvents, which are often used in benzylic brominations, with more environmentally friendly options such as acetonitrile (B52724) or even water-based systems where applicable.
Catalytic Processes: Developing catalytic systems, potentially using heterogeneous catalysts, that can be easily recovered and recycled, would significantly improve the atom economy and reduce waste streams.
| Parameter | Traditional Approach (Illustrative) | Potential Sustainable Approach | Environmental Benefit |
|---|---|---|---|
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) / KBr + Oxidant | Reduced toxicity and corrosivity. |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Ethyl Acetate | Avoidance of ozone-depleting and highly toxic solvents. |
| Energy Input | High-temperature reflux | Photocatalysis (Visible Light) | Reduced energy consumption, milder reaction conditions. |
| Catalyst | Stoichiometric Radical Initiator | Recyclable Heterogeneous Catalyst | Waste reduction and catalyst reusability. |
Exploration of Organocatalytic and Biocatalytic Transformations
The reliance on metal-based catalysts is a significant concern in pharmaceutical synthesis due to potential product contamination and cost. Organocatalysis and biocatalysis offer powerful, metal-free alternatives.
Organocatalysis: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could be explored for stereoselective functionalization of the this compound core or its precursors. mdpi.comnih.govrsc.org For instance, an organocatalytic domino reaction could potentially construct the substituted benzene (B151609) ring with high efficiency and stereocontrol from simpler starting materials. nih.gov N-Heterocyclic Carbenes (NHCs) have also been shown to be effective metal-free catalysts for esterification reactions under mild conditions. nih.gov
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Lipases are particularly relevant for the esterification step to form the ethyl benzoate (B1203000) moiety from the corresponding carboxylic acid. nih.gov The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), allows for easy catalyst removal and reuse, aligning with green chemistry principles. beilstein-journals.org Furthermore, other enzyme classes could be engineered to perform selective transformations on the aromatic ring or the benzylic position.
| Transformation Step | Catalyst Type | Potential Enzyme/Organocatalyst | Anticipated Advantage |
|---|---|---|---|
| Esterification | Biocatalyst (Enzyme) | Immobilized Lipase (e.g., Novozym® 435) | High selectivity, mild conditions, solvent-free potential. nih.gov |
| Asymmetric Functionalization | Organocatalyst | Chiral Amines, Phosphines, or Brønsted Acids | Access to chiral derivatives, metal-free synthesis. |
| Precursor Synthesis | Biocatalyst (Enzyme) | Engineered P450 Monooxygenases | Regioselective hydroxylation/methoxylation of aromatic precursors. |
Application in Continuous Flow Chemistry for Efficient Production
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. nih.govrsc.orgspringernature.com The synthesis of this compound is well-suited for this technology.
Specifically, the benzylic bromination step, which often involves radical reactions and potentially hazardous reagents, can be made significantly safer in a flow reactor. researchgate.netresearchgate.net The small reactor volume minimizes the amount of hazardous material present at any given time. Furthermore, photochemical flow reactors can be used to precisely control light irradiation for radical initiation, leading to higher yields and cleaner reactions compared to batch methods. researchgate.net A multi-step synthesis, from a precursor like ethyl 4,5-dimethoxy-2-methylbenzoate to the final product, could be telescoped into a single, continuous process, eliminating the need for isolation of intermediates. nih.gov
Utilization in Automated Synthesis and High-Throughput Experimentation
The future of chemical synthesis lies in automation. Automated synthesis platforms can accelerate the discovery of new reaction conditions and the creation of compound libraries for screening purposes. nih.govsigmaaldrich.comyoutube.com
High-Throughput Experimentation (HTE): To optimize the synthesis of this compound, HTE platforms can be used to rapidly screen a wide array of catalysts, solvents, bases, and temperature conditions in parallel using microliter-scale reaction plates. unchainedlabs.comsigmaaldrich.comacs.org This would dramatically speed up the optimization of, for example, a cross-coupling reaction to build the dimethoxybenzoate core.
Automated Synthesis Platforms: Once optimized, the synthesis protocol can be programmed into an automated synthesizer. These systems manage reagent addition, reaction timing, temperature control, and even purification, enabling the on-demand synthesis of the compound with high fidelity and minimal manual intervention. nih.govchemistryworld.com This is particularly valuable for creating analogues of this compound by systematically varying the starting materials fed into the automated system.
Advanced Spectroscopic Characterization Methodologies for Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimization and scale-up. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without the need for sampling.
In-situ FTIR and NMR: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and in-operando Nuclear Magnetic Resonance (NMR) spectroscopy can provide a continuous stream of data on the concentration of reactants, intermediates, and products. youtube.commt.comnih.govnih.gov For the synthesis of this compound, in-situ FTIR could track the disappearance of the C-H stretch of the methyl group and the appearance of the C-Br stretch during bromination. youtube.commdpi.com Similarly, flow NMR could monitor the shift of the benzylic protons in real-time, providing precise kinetic data. acs.orgacs.org This level of process analytical technology (PAT) is essential for robust process development and control, especially in a continuous manufacturing setting.
| Spectroscopic Technique | Parameter Monitored (Benzylic Bromination) | Information Gained |
|---|---|---|
| In-situ FTIR | Disappearance of benzylic C-H bands, Appearance of C-Br band | Real-time conversion, detection of intermediates. nih.gov |
| In-situ NMR | Shift of benzylic proton signals (e.g., from ~2.5 ppm in -CH₃ to ~4.5 ppm in -CH₂Br) | Quantitative kinetics, identification of byproducts. acs.orgacs.org |
| Raman Spectroscopy | Vibrational modes of aromatic ring and functional groups | Complementary data to FTIR, useful in aqueous or complex media. |
Integration with Artificial Intelligence and Machine Learning for Reaction Discovery
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, potentially novel, synthetic pathways by disconnecting the molecule into available starting materials. arxiv.org These tools learn from vast databases of published chemical reactions to suggest disconnections that human chemists might overlook.
Reaction Outcome and Regioselectivity Prediction: For reactions like the bromination of an aromatic precursor, ML models can predict the most likely site of reaction (regioselectivity) and the potential yield under various conditions. rsc.orgchemrxiv.orgresearchgate.netacs.org By training on large datasets of similar reactions, these models can identify the optimal conditions for synthesizing this compound with high selectivity, minimizing the formation of unwanted isomers and byproducts. This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. acs.orgwur.nl
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate?
A common approach involves bromination of a dimethoxybenzoic acid derivative followed by esterification. For example:
Bromination : React 4,5-dimethoxybenzoic acid with a brominating agent (e.g., NBS or Br₂ in the presence of a catalyst) to introduce the bromomethyl group at the 2-position .
Esterification : Treat the brominated intermediate with ethanol under acidic or basic conditions to form the ethyl ester.
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy, bromomethyl, ester groups) and assess purity .
- X-ray Crystallography : For resolving stereochemical ambiguities and verifying molecular conformation, as demonstrated in structurally similar esters .
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns, especially when isotopic bromine patterns (¹⁷⁹Br/⁸¹Br) are present .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile brominated intermediates .
Advanced Research Questions
Q. How can bromination conditions be optimized to improve yield and selectivity?
- Catalyst Screening : Test Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution at the 2-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, while non-polar solvents (e.g., CCl₄) reduce side reactions .
- Temperature Control : Lower temperatures (0–5°C) can minimize over-bromination .
Q. What strategies address low reactivity during esterification steps?
Q. How can researchers resolve discrepancies in NMR data for this compound?
- Purity Check : Recrystallize or chromatograph (silica gel, hexane/EtOAc) to remove impurities affecting spectral clarity .
- Solvent Effects : Compare NMR in deuterated DMSO vs. CDCl₃, as hydrogen bonding with DMSO may shift methoxy proton signals .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry results for brominated derivatives?
- Isotopic Pattern Analysis : Bromine’s ¹⁷⁹Br/⁸¹Br (1:1 ratio) should produce a doublet in the molecular ion peak. Deviations suggest contamination or incomplete bromination .
- Collision Cross-Section (CCS) Validation : Compare experimental CCS values with computational predictions to confirm structural assignments .
Applications in Academic Research
Q. What are the potential biological applications of this compound?
- Intermediate for Bioactive Molecules : Used in synthesizing benzofuroisoquinoline derivatives, which show anti-inflammatory and neuroprotective activity .
- Enzyme Inhibition Studies : The bromomethyl group can act as an alkylating agent in probing enzyme active sites .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | References |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | Introduce bromomethyl group | |
| Esterification | Ethanol, H₂SO₄, reflux | Form ethyl ester |
Q. Table 2: Analytical Techniques and Parameters
| Technique | Parameters Analyzed | Example Data |
|---|---|---|
| ¹H NMR | Methoxy (δ 3.8–4.0 ppm), bromomethyl (δ 4.3–4.5 ppm) | Integration ratios confirm substitution |
| X-ray Crystallography | Dihedral angles (e.g., 26.2° between aromatic rings) | Resolves conformational isomers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
